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Abstract
Lactucaxanthin is a xanthophyll carotenoid found in select plant species, most notably lettuce

(Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid family, it

possesses a characteristic polyene chain responsible for its light-absorbing properties and

antioxidant potential. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and known biological activities of lactucaxanthin.

Detailed experimental protocols for its isolation and characterization are presented, alongside

an exploration of its biosynthetic pathway and its influence on key cellular signaling cascades.

This document is intended to serve as a valuable resource for researchers in the fields of

natural product chemistry, pharmacology, and drug development who are interested in the

potential therapeutic applications of lactucaxanthin.

Chemical Structure and Identification
Lactucaxanthin is classified as a tunaxanthin, which is a subclass of xanthophylls. Its

chemical structure is defined as an ε,ε-carotene-3,3′-diol.[2] The stereochemistry of naturally

occurring lactucaxanthin has been determined as (3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol.
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IUPAC Name: (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-

trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-

nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol.[2]

Molecular Formula: C₄₀H₅₆O₂.[2]

Canonical SMILES: CC1=C--INVALID-LINK--O)(C)C)\C)\C)/C)/C)(C)C">C@@HO[2]

InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N[2]

The structure of lactucaxanthin is characterized by a long conjugated polyene backbone,

which is responsible for its color and antioxidant properties. This central chain is terminated at

both ends by ε-rings, each containing a hydroxyl group at the C3 position.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of lactucaxanthin is

provided in Table 1. As with many carotenoids, lactucaxanthin is a lipophilic molecule with

poor solubility in water.

Property Value Source

Molecular Weight 568.886 g/mol [3]

Monoisotopic Mass 568.428031043 Da [3]

Physical Description
Not explicitly stated, but

expected to be a colored solid
-

Melting Point Data not available -

Boiling Point Data not available -

Water Solubility
Predicted: 0.00081 g/L

(practically insoluble)
[4]

logP (Octanol-Water Partition

Coefficient)
Predicted: 8.31 - 8.75 [4]

pKa (Strongest Acidic) Predicted: 18.22 [4]
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Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of

lactucaxanthin.

UV-Visible Spectroscopy
Lactucaxanthin exhibits a characteristic UV-Vis absorption spectrum due to its extended

conjugated polyene system. The absorption maxima (λmax) are crucial for its detection and

quantification.

Solvent λmax (nm) Source

Not specified 439 [5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

lactucaxanthin, aiding in its structural elucidation. The tandem mass spectrum (MS/MS) of the

protonated molecule [M+H]⁺ reveals characteristic fragmentation.

| Ion | m/z | Description | Source | |---|---|---| | [M+H-H₂O]⁺ | 551.43 | Loss of one water molecule

|[6] | | [M+H-2H₂O]⁺ | 533.41 | Loss of two water molecules |[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is a powerful tool for the complete structural assignment of organic

molecules, detailed ¹H and ¹³C NMR data for lactucaxanthin are not readily available in the

public domain. General features expected in the ¹H NMR spectrum of carotenoids include

signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons of the polyene chain,

and signals in the aliphatic region (δ 0.8-2.5 ppm) from the methyl and methylene groups of the

terminal rings.

Biosynthesis
Lactucaxanthin is synthesized in plants via the carotenoid biosynthetic pathway. This pathway

originates from the isoprenoid pathway, which produces the C5 building blocks isopentenyl
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pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of

lactucaxanthin diverges from the main pathway at the level of lycopene cyclization.

In lettuce, a specific ε-ε branch of the carotenoid pathway is responsible for lactucaxanthin
formation. This branch is activated by the enzyme lycopene ε-cyclase (LCYE) in the absence of

a functional lycopene β-cyclase (LCYB).[1] This leads to the formation of ε-carotene, which is

subsequently hydroxylated at the 3 and 3' positions to yield lactucaxanthin.
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Biosynthesis of Lactucaxanthin
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Biological Activities and Signaling Pathways
Lactucaxanthin has been investigated for several biological activities, with a primary focus on

its potential anti-diabetic effects.

Inhibition of α-Amylase and α-Glucosidase
In vitro and in vivo studies have demonstrated that lactucaxanthin can inhibit the activity of α-

amylase and α-glucosidase.[7] These enzymes are responsible for the breakdown of complex

carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, lactucaxanthin
can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia. This

mechanism of action is a key therapeutic strategy in the management of type 2 diabetes.

Modulation of Cellular Signaling in Diabetic
Complications
Recent research has indicated that lactucaxanthin may play a role in mitigating diabetic

complications by modulating key cellular signaling pathways involved in oxidative stress,

endoplasmic reticulum (ER) stress, and inflammation. In a model of diabetic retinopathy,

lactucaxanthin was shown to:

Reduce Oxidative Stress: By augmenting the expression of antioxidant enzymes.

Suppress ER Stress: By downregulating the expression of ER stress markers such as ATF4,

ATF6, and XBP1.

Inhibit Inflammation: By suppressing the expression of pro-inflammatory cytokines (TNF-α,

IL-6) and adhesion molecules (ICAM-1) through the inhibition of the NF-κB signaling

pathway.

Ameliorate Angiogenesis: By reducing the levels of Vascular Endothelial Growth Factor A

(VEGF-A).

The following diagram illustrates the proposed mechanism of action of lactucaxanthin in

mitigating diabetic retinopathy by interfering with these interconnected signaling pathways.
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Lactucaxanthin's Modulation of Signaling Pathways

Experimental Protocols
Extraction and Isolation of Lactucaxanthin from Lactuca
sativa
The following is a representative protocol for the extraction and isolation of lactucaxanthin
from lettuce, based on common methods for carotenoid purification.

Materials:

Fresh lettuce leaves (Lactuca sativa)

Acetone

Petroleum ether
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Dichloromethane

Methanol

Potassium hydroxide (KOH)

Sodium chloride (NaCl)

Anhydrous sodium sulfate

Silica gel for column chromatography

C18 reverse-phase HPLC column (preparative or semi-preparative)

HPLC-grade solvents (acetonitrile, methanol, dichloromethane)

Procedure:

Homogenization and Extraction:

Fresh lettuce leaves are washed, pat-dried, and homogenized in a blender with cold

acetone.

The homogenate is filtered under vacuum, and the residue is re-extracted with acetone

until the filtrate is colorless.

The combined acetone extracts are partitioned with petroleum ether in a separatory

funnel. Water is added to facilitate phase separation.

The upper petroleum ether layer, containing the pigments, is collected. The aqueous layer

is re-extracted with petroleum ether.

The combined petroleum ether extracts are washed with a saturated NaCl solution to

remove residual acetone and then dried over anhydrous sodium sulfate.

Saponification (Optional):

To remove chlorophylls and lipids, the dried petroleum ether extract can be saponified.
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The solvent is evaporated under reduced pressure, and the residue is redissolved in a

minimal amount of diethyl ether.

An equal volume of 10% methanolic KOH is added, and the mixture is stirred in the dark

under a nitrogen atmosphere for 2-4 hours at room temperature.

After saponification, the carotenoids are extracted with petroleum ether. The extract is

washed with water until neutral and dried over anhydrous sodium sulfate.

Chromatographic Purification:

Column Chromatography:

The crude extract is concentrated and loaded onto a silica gel column equilibrated with

petroleum ether.

The column is eluted with a gradient of increasing polarity, starting with petroleum ether

and gradually adding diethyl ether or acetone.

Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis

spectroscopy. Fractions containing lactucaxanthin are pooled.

Preparative High-Performance Liquid Chromatography (HPLC):

The partially purified lactucaxanthin fraction is further purified by preparative or semi-

preparative reverse-phase HPLC on a C18 column.

A suitable mobile phase, such as a gradient of acetonitrile:methanol:dichloromethane, is

used for elution.

The elution is monitored using a photodiode array (PDA) detector at the λmax of

lactucaxanthin (around 439 nm).

The peak corresponding to lactucaxanthin is collected, and the solvent is evaporated

under reduced pressure.

Workflow Diagram:
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Purity Assessment: The purity of the isolated lactucaxanthin should be assessed by

analytical HPLC with a PDA detector. A single, symmetrical peak at the expected retention

time and with the characteristic UV-Vis spectrum is indicative of high purity.

Structural Confirmation: The identity of the isolated compound should be confirmed by mass

spectrometry (to determine the molecular weight and fragmentation pattern) and, if sufficient

material is available, by ¹H and ¹³C NMR spectroscopy for complete structural elucidation.

Conclusion and Future Directions
Lactucaxanthin is a naturally occurring xanthophyll with a well-defined chemical structure and

interesting biological activities. Its potential as an inhibitor of carbohydrate-digesting enzymes

and its ability to modulate signaling pathways associated with diabetic complications make it a

promising candidate for further investigation in the context of metabolic diseases and their

secondary effects.

Future research should focus on several key areas:

Comprehensive Physicochemical Characterization: Experimental determination of properties

such as melting point, solubility in various solvents, and detailed spectral data (¹H and ¹³C

NMR) is needed to create a complete chemical profile.

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution,

metabolism, and excretion (ADME) of lactucaxanthin is crucial for evaluating its therapeutic

potential.

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling

pathways affected by lactucaxanthin will provide a more detailed understanding of its

biological effects.

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety

and efficacy of lactucaxanthin in humans for the management of diabetes and its

complications.

This technical guide provides a solid foundation for researchers to build upon as they explore

the scientific and therapeutic potential of this intriguing natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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